N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide
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Overview
Description
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves the reaction of 3,5-dimethylaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized to produce the benzoxazole ring. The final step involves the acetylation of the benzoxazole derivative to yield the target compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)acetamide
- 3,5-dimethylphenyl isocyanate
- N-(2,3-dimethylphenyl)-3,5-dimethyl-1-(phenylmethyl)-1H-pyrazole-4-acetamide
Uniqueness
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its benzoxazole ring, which imparts unique properties such as fluorescence and specific biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-6-11(2)8-13(7-10)17-19-15-9-14(18-12(3)20)4-5-16(15)21-17/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTPIHVIZSPIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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